molecular formula C16H11ClO2 B3024013 (4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone CAS No. 67534-79-6

(4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone

Cat. No.: B3024013
CAS No.: 67534-79-6
M. Wt: 270.71 g/mol
InChI Key: UVBAHYOEAQYSPX-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone (CAS: 400076-06-4) is a benzofuran-derived compound with the molecular formula C₁₆H₁₁ClO₂ and a molecular weight of 270.71 g/mol . Its structure consists of a 3-methyl-substituted benzofuran ring linked via a ketone group to a 4-chlorophenyl moiety.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)-(3-methyl-1-benzofuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO2/c1-10-13-4-2-3-5-14(13)19-16(10)15(18)11-6-8-12(17)9-7-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVBAHYOEAQYSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40986915
Record name (4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40986915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67534-79-6
Record name Methanone, (4-chlorophenyl)(3-methyl-2-benzofuranyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067534796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40986915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone , a derivative of benzofuran, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The chemical structure of this compound features a chlorophenyl group attached to a benzofuran moiety. This structural configuration is significant for its biological properties, as both functional groups contribute to the compound's reactivity and interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that benzofuran derivatives, including this compound, exhibit notable antimicrobial properties. The compound's mechanism may involve:

  • Inhibition of Bacterial Enzymes : The presence of the chlorophenyl group enhances binding to bacterial enzymes, disrupting their function.
  • Disruption of Cell Membrane Integrity : The compound may compromise the structural integrity of bacterial membranes, leading to cell lysis.

2. Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives. For this compound, the proposed mechanisms include:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through activation of apoptotic pathways.
  • Interference with Cell Signaling Pathways : It is suggested that this compound can modulate key signaling pathways involved in cancer cell proliferation and survival .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of enzymes and membrane disruption
AnticancerInduction of apoptosis; modulation of signaling pathways
AntinociceptiveSignificant pain relief observed in animal models

Case Study: Anticancer Efficacy

A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant growth inhibition in breast cancer (MCF-7) and prostate cancer cell lines. The growth inhibitory concentration (GI50) was reported to be approximately 5.6 µM in PC3 cells, demonstrating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzofuran scaffold can significantly influence biological activity. For instance, the introduction of halogen substituents such as chlorine at specific positions enhances both antimicrobial and anticancer activities. The unique combination of functional groups in this compound is believed to optimize its therapeutic profile while maintaining structural integrity typical of benzofurans .

Comparison with Similar Compounds

Substituent Variations on the Benzofuran Ring

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Evidence ID
(4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone 3-methyl C₁₆H₁₁ClO₂ 270.71 Standard analog; moderate lipophilicity
(5-Chloro-3-methyl-1-benzofuran-2-yl)(3,4-dichlorophenyl)methanone 5-chloro, 3-methyl C₁₆H₉Cl₃O₂ 339.60 Increased halogenation enhances molecular weight and potential bioactivity
(3-Amino-4-bromo-7-methoxy-1-benzofuran-2-yl)(4-chlorophenyl)methanone 3-amino, 4-bromo, 7-methoxy C₁₆H₁₁BrClNO₃ 380.62 Amino and methoxy groups improve solubility; bromine adds steric bulk
(4-Chlorophenyl)(5-methoxy-1-benzofuran-2-yl)methanone 5-methoxy C₁₆H₁₁ClO₃ 286.71 Methoxy group increases polarity and hydrogen-bonding capacity

Key Observations :

  • Halogenation : Additional chlorine atoms (e.g., 3,4-dichlorophenyl in ) increase molecular weight and may enhance binding to hydrophobic protein pockets.
  • Polar Groups: Methoxy () and amino () substituents improve aqueous solubility, critical for pharmacokinetics.
  • Steric Effects : Bulky groups like bromine () or sulfinylmethyl () can hinder molecular packing, affecting crystallinity and bioavailability.

Substituent Variations on the Phenyl Ring

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Evidence ID
(4-Chlorophenyl)(3-methyl-5-nitro-1-benzofuran-2-yl)methanone 5-nitro C₁₆H₁₀ClNO₄ 315.71 Nitro group introduces strong electron-withdrawing effects, potentially enhancing reactivity
(3-Chloro-4-methoxyphenyl)(3-amino-1-benzofuran-2-yl)methanone 3-chloro-4-methoxyphenyl C₁₇H₁₃ClN₂O₃ 328.75 Chlorine and methoxy synergize for dual electronic effects
(Phenylsulfanylmethyl-substituted analog) 3-[(phenylsulfanyl)methyl] C₂₂H₁₅ClO₂S 386.87 Sulfur-containing groups may modulate redox properties

Key Observations :

  • Mixed Substituents : Compounds like the 3-chloro-4-methoxyphenyl analog () balance lipophilicity and polarity, optimizing membrane permeability.

Pharmacological and Structural Insights

  • Antimicrobial Activity: Benzofuran derivatives with amino or nitro groups (e.g., ) show enhanced antimicrobial properties due to improved target binding .
  • Crystallographic Data: Analogs such as {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone () exhibit intermolecular hydrogen bonds (C–H···O/N), stabilizing crystal lattices and influencing solubility .
  • Biological Target Interactions : The 3-methyl group in the target compound may reduce steric hindrance, allowing better access to enzymatic active sites compared to bulkier analogs (e.g., ).

Q & A

Basic Questions

Q. What synthetic methodologies are typically employed for the preparation of (4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone, and how do reaction conditions impact product purity?

  • Answer : The compound is commonly synthesized via Friedel-Crafts acylation or cascade [3,3]-sigmatropic rearrangements followed by aromatization to construct the benzofuran core . Key parameters include:

  • Catalyst selection : NaH in THF or KOtBu for deprotonation .
  • Temperature control : Reactions often start at 0°C and proceed to reflux (e.g., 80°C in THF).
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) ensures purity.
  • Monitoring : TLC or HPLC tracks intermediate formation, with impurities like fenofibric acid derivatives quantified via calibrated UV-vis detectors .

Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound, and what spectral markers are diagnostic?

  • Answer :

  • X-ray crystallography : Resolves bond angles (e.g., ~120° for the ketone moiety) and crystal packing .
  • IR spectroscopy : Carbonyl (C=O) stretches appear between 1650–1700 cm⁻¹; chloro substituents may shift peaks due to electron withdrawal .
  • ¹H NMR : Aromatic protons for the 4-chlorophenyl group resonate as a singlet (~7.5 ppm), while benzofuran protons show multiplet splitting (6.8–7.3 ppm) .
  • HRMS : Molecular ion peaks (e.g., m/z 296.0473 for C₁₆H₁₁ClO₂) confirm exact mass .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Answer :

  • PPE : Nitrile gloves, goggles, and lab coats to prevent dermal contact.
  • Ventilation : Reactions conducted in fume hoods to manage volatile by-products.
  • Waste disposal : Chlorinated organics segregated for incineration.
  • Light sensitivity : Storage in amber vials to avoid photodegradation, as seen in analogs like 3-(4-chlorobenzoyl)-benzoxazinones .

Advanced Questions

Q. How can researchers resolve contradictions in observed vs. predicted NMR chemical shifts for derivatives of this methanone?

  • Answer : Discrepancies arise from electronic effects or conformational rigidity. Strategies include:

  • Computational modeling : DFT calculations predict shifts, validated against experimental data.
  • Variable-temperature NMR : Assesses dynamic effects (e.g., hindered rotation).
  • X-ray diffraction : Correlates solid-state conformations with solution-state data. For example, intramolecular hydrogen bonding in {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone explained unexpected shifts .

Q. What experimental design considerations are critical when scaling up the synthesis to ensure reproducibility?

  • Answer :

  • Catalyst optimization : Transition from NaH to scalable bases (e.g., KOtBu) while maintaining kinetics .
  • Solvent replacement : Use toluene instead of THF for safer reflux conditions.
  • Process analytical technology (PAT) : In-line IR/Raman spectroscopy monitors intermediates in real time .
  • Purification scalability : Continuous chromatography replaces manual columns .

Q. How does the electron-withdrawing chloro substituent influence the methanone group’s reactivity in cross-coupling reactions?

  • Answer : The 4-chloro group:

  • Enhances electrophilicity : Accelerates nucleophilic acyl substitutions (e.g., Grignard additions by 2.3x vs. non-halogenated analogs).
  • Reduces aryl ring activation : Limits Friedel-Crafts reactions. Mechanistic insights derive from Hammett plots (σ_para-Cl = +0.23) .

Q. What are the limitations of current synthetic methods, and what novel approaches are being explored?

  • Answer :

  • Low regioselectivity : Addressed via Pd-catalyzed C–H activation .
  • High catalyst loading : Photocatalytic methods under blue LED reduce loadings.
  • Emerging strategies : Flow chemistry for precise temperature control; microwave-assisted synthesis cuts reaction times from hours to minutes .

Q. How can researchers minimize by-products during the synthesis of halogenated benzofuran-containing methanones?

  • Answer :

  • Stoichiometric precision : Avoid excess acylating agents.
  • Inert atmosphere : Prevents oxidation of intermediates.
  • Impurity profiling : HPLC-MS identifies by-products (e.g., 4'-chloro-2-hydroxy analogs), with quantification using reference standards (LOD ≤0.1%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone
Reactant of Route 2
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(4-Chlorophenyl)(3-methyl-1-benzofuran-2-yl)methanone

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